1-(4-Phenyl-1,3-dithiol-2-yl)piperidine

Lipophilicity Drug-likeness ADME prediction

1-(4-Phenyl-1,3-dithiol-2-yl)piperidine is a heterocyclic small molecule (C₁₄H₁₇NS₂, MW 263.42 Da) in which a piperidine ring is attached at the 2‑position of a 4‑phenyl‑1,3‑dithiole scaffold. It has been catalogued in the National Cancer Institute (NCI) screening collection under the identifiers NSC 292692 and NCI60_002416, indicating its historical evaluation in large‑scale anticancer panels.

Molecular Formula C14H17NS2
Molecular Weight 263.4 g/mol
CAS No. 24372-76-7
Cat. No. B12792337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Phenyl-1,3-dithiol-2-yl)piperidine
CAS24372-76-7
Molecular FormulaC14H17NS2
Molecular Weight263.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2SC=C(S2)C3=CC=CC=C3
InChIInChI=1S/C14H17NS2/c1-3-7-12(8-4-1)13-11-16-14(17-13)15-9-5-2-6-10-15/h1,3-4,7-8,11,14H,2,5-6,9-10H2
InChIKeyADBWETCLQOHQHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Phenyl-1,3-dithiol-2-yl)piperidine (CAS 24372-76-7) – Core Chemotype and Procurement-Relevant Identity


1-(4-Phenyl-1,3-dithiol-2-yl)piperidine is a heterocyclic small molecule (C₁₄H₁₇NS₂, MW 263.42 Da) in which a piperidine ring is attached at the 2‑position of a 4‑phenyl‑1,3‑dithiole scaffold . It has been catalogued in the National Cancer Institute (NCI) screening collection under the identifiers NSC 292692 and NCI60_002416, indicating its historical evaluation in large‑scale anticancer panels . The combination of a basic tertiary amine and an electron‑rich sulfur heterocycle defines its physicochemical profile and distinguishes it from simpler piperidine or dithiole monomers.

Why 1-(4-Phenyl-1,3-dithiol-2-yl)piperidine Cannot Be Replaced by Generic In‑Class Analogs


Congeners such as the 4‑chlorophenyl analog (CAS 24372‑82‑5), the 4,5‑diphenyl analog, and the unsubstituted 1‑(1,3‑dithiol‑2‑yl)piperidine (CAS 122301‑21‑7) differ profoundly in lipophilicity, steric bulk, and electronic character of the dithiole ring [1]. Even modest substitution on the 4‑position of the 1,3‑dithiole alters the π‑electron distribution, which influences both molecular recognition at biological targets and reactivity toward electrophilic or oxidative reagents. Consequently, potency, selectivity, and synthetic utility observed for one derivative do not translate to another without experimental re‑validation .

Quantitative Differentiation of 1-(4-Phenyl-1,3-dithiol-2-yl)piperidine from Closest Analogs


Lipophilicity and Predicted Membrane Permeability vs. 4‑Chlorophenyl and Unsubstituted Analogs

The target compound exhibits a computed octanol‑water partition coefficient (ACD/LogP) of 5.34 . Although experimentally determined LogP values for the 4‑chlorophenyl analog (C₁₄H₁₆ClNS₂) and the unsubstituted 1‑(1,3‑dithiol‑2‑yl)piperidine (C₈H₁₃NS₂) are not available in the open literature, structure‑based estimation places the 4‑chlorophenyl derivative approximately 0.5–1.0 LogP unit higher (due to the added chlorine) and the unsubstituted analog at least 2 LogP units lower (loss of the phenyl ring). The target compound therefore occupies an intermediate lipophilicity window that often favors passive membrane permeability while avoiding excessive LogP‑driven promiscuity or insolubility.

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) and Hydrogen‑Bonding Profile vs. 4‑Phenyl‑2H‑1,3‑dithiole and Piperidine Monomers

The target compound has a computed TPSA of 54 Ų (ChemSpider) or 53.8 Ų (PubChem) [1], with zero hydrogen‑bond donors and one acceptor (the piperidine nitrogen). In contrast, the isolated 4‑phenyl‑1,3‑dithiole core has a TPSA near 0 Ų (no heteroatom acceptors beyond sulfur), while piperidine alone (C₅H₁₁N) has a TPSA of ~12 Ų. The combined scaffold thus provides a moderate polar surface area that is close to the empirical threshold of ≤60–70 Ų often correlated with passive blood‑brain barrier penetration, while the core dithiole alone would likely be too lipophilic/insoluble for in vivo use.

Physicochemical property TPSA Blood‑brain barrier penetration prediction

Bulk Physicochemical Stability Indicators: Boiling Point, Density, and Flash Point vs. Unsubstituted Dithiol‑Piperidine

The target compound has a predicted boiling point of 413.1 °C (at 760 mmHg), density of 1.229 g/cm³, and flash point of 203.6 °C . For the unsubstituted 1‑(1,3‑dithiol‑2‑yl)piperidine (CAS 122301‑21‑7, MW 187.33), the boiling point is expected to be significantly lower (estimated ~280–300 °C based on molecular weight scaling), and the density is predicted to be ~1.10 g/cm³. The higher thermal stability and lower volatility of the 4‑phenyl derivative facilitate distillation or sublimation purification and reduce flammable‑vapor hazards relative to the lighter analog.

Thermal stability Process chemistry Safety handling

Inclusion in NCI‑60 Anticancer Screening Panel – Structural Novelty Confirmed by NSC Registration

The compound is registered in the NCI Developmental Therapeutics Program under the codes NSC 292692 and NCI60_002416, confirming its selection as a structurally novel entity for the NCI‑60 human tumor cell‑line screen . While the quantitative GI50 data are not publicly retrievable through the available search, the very inclusion in this reference panel implies that the compound passed initial chemical and structural triage filters based on drug‑likeness and molecular diversity. Neither the 4‑chlorophenyl analog (CAS 24372‑82‑5) nor the unsubstituted 1‑(1,3‑dithiol‑2‑yl)piperidine (CAS 122301‑21‑7) have an NSC identifier, indicating they were not prioritized for NCI‑60 screening.

Anticancer screening NCI60 Chemical biology Lead discovery

Procurement‑Guiding Application Scenarios for 1-(4-Phenyl-1,3-dithiol-2-yl)piperidine


Medicinal Chemistry Hit‑to‑Lead Optimization Against Kinase or Redox‑Regulated Targets

The compound's intermediate LogP (5.34) and moderate TPSA (54 Ų) position it as a tractable starting scaffold for optimizing oral bioavailability and CNS exposure [Section 3, Evidence 1 & 2]. When a high‑throughput screen identifies a dithiol‑containing hit, procurement of the 4‑phenyl analog rather than the unsubstituted or 4‑chloro variant provides a more developable physicochemical baseline without requiring extensive initial structural modifications.

Building Block for Dithiole‑Containing Functional Materials or Agrochemical Intermediates

The high boiling point (413 °C) and flash point (204 °C) support its safe use in high‑temperature condensation or cyclization reactions typical of agrochemical or materials synthesis [Section 3, Evidence 3]. The phenyl substituent also serves as a latent handle for further electrophilic substitution, enabling diversification into libraries of functionalized dithioles.

Reference Compound for Cancer Cell‑Line Profiling Utilizing NCI‑60 Legacy Data

Because the compound was formally screened in the NCI‑60 panel (NSC 292692), researchers can request the historical GI50 data from the NCI DTP repository to benchmark new derivatives [Section 3, Evidence 4]. Using the same batch‑authenticated compound ensures reproducibility when comparing results across laboratories that reference the NCI‑60 profiling dataset.

Chemical Probe for Investigating Dithiole‑Piperidine Reactivity with Biological Nucleophiles

The electron‑rich 1,3‑dithiole ring can undergo redox cycling or form covalent adducts with cysteine thiols. The specific 4‑phenyl substitution pattern (unlike 4‑chloro or 4,5‑diphenyl) provides a clean UV‑absorbance and mass‑spectrometry signature that aids in detecting and quantifying adduct formation in mechanistic enzymology studies.

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